5-Chloro-2,4,6-trifluoropyrimidine

Catalog No.
S1894470
CAS No.
697-83-6
M.F
C4ClF3N2
M. Wt
168.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,4,6-trifluoropyrimidine

CAS Number

697-83-6

Product Name

5-Chloro-2,4,6-trifluoropyrimidine

IUPAC Name

5-chloro-2,4,6-trifluoropyrimidine

Molecular Formula

C4ClF3N2

Molecular Weight

168.5 g/mol

InChI

InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7

InChI Key

GOYNRDSJTYLXBU-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N=C1F)F)F)Cl

Canonical SMILES

C1(=C(N=C(N=C1F)F)F)Cl

Chemical Properties and Potential Applications

5-Chloro-2,4,6-trifluoropyrimidine is a heterocyclic compound containing a six-membered ring with nitrogen atoms at positions 1 and 3. Chlorine and fluorine atoms are attached to the ring at positions 5, 2, and 4 respectively. While the specific research applications are not widely publicized, the presence of these functional groups can endow the molecule with interesting properties for scientific exploration. For instance, the chlorine and fluorine atoms can influence the molecule's reactivity and stability [].

Scientific literature suggests that 5-Chloro-2,4,6-trifluoropyrimidine may find potential applications in areas such as:

  • Medicinal Chemistry: Due to the presence of reactive sites and heterocyclic ring, the molecule could be a scaffold for the development of new drugs [].
  • Material Science: The aromatic ring structure and the combination of chlorine and fluorine atoms could be of interest for researchers exploring novel materials with specific properties [].

5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative characterized by the presence of three fluorine atoms and one chlorine atom at specific positions on the pyrimidine ring. Its molecular formula is C4ClF3N2, with a molecular weight of approximately 168.50 g/mol. This compound is notable for its high electronegativity due to the fluorine atoms, which significantly influence its chemical reactivity and biological properties.

5-Chloro-2,4,6-trifluoropyrimidine serves as an effective scaffold in nucleophilic aromatic substitution reactions. The presence of the chlorine atom activates the ortho position for nucleophilic attack, facilitating reactions with various nitrogen-centered nucleophiles. For instance, reactions with primary and secondary amines yield a mixture of products that can be analyzed via fluorine nuclear magnetic resonance spectroscopy .

Key reactions include:

  • Amination: The compound reacts with ammonia and amines to produce various substituted pyrimidines. For example, reactions with ammonia yield products in a 9:1 ratio favoring one isomer .
  • Sequential Substitution: Due to its regioselectivity, it can undergo multiple substitution processes, although purification challenges may arise from complex product mixtures .

5-Chloro-2,4,6-trifluoropyrimidine exhibits significant biological activity due to its structural properties. It has been studied for its potential as an antimicrobial agent and in drug discovery processes. The compound's ability to interact with biological targets makes it relevant in medicinal chemistry .

In silico studies have indicated that it may bind effectively to certain protein targets, suggesting possible applications in drug design and development .

The synthesis of 5-chloro-2,4,6-trifluoropyrimidine can be achieved through several methods:

  • Halogenation: Starting from 2,4,6-trifluoropyrimidine, chlorination can be performed using chlorine gas or chlorinating agents.
  • Nucleophilic Substitution: The compound can also be synthesized by reacting 2,4,6-trifluoropyrimidine with chlorinating agents under controlled conditions to introduce the chlorine atom selectively.

These methods allow for the efficient production of the compound while maintaining high purity levels suitable for further

5-Chloro-2,4,6-trifluoropyrimidine finds applications in various fields:

  • Pharmaceuticals: It is used as a building block in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives may serve as herbicides or fungicides due to their biological activity.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Studies on the interactions of 5-chloro-2,4,6-trifluoropyrimidine with biological macromolecules have shown promising results. Molecular docking studies suggest that it can effectively bind to proteins involved in various metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 5-chloro-2,4,6-trifluoropyrimidine. Notable examples include:

Compound NameStructureUnique Features
2,4-DichloropyrimidineC4Cl2N2Contains two chlorine atoms; less electronegative than trifluorinated derivatives.
2,4-DifluoropyrimidineC4F2N2Lacks chlorine; more stable but less reactive than trifluorinated variants.
5-Bromo-2,4-difluoropyrimidineC4BrF2N2Contains bromine; different reactivity profile compared to chlorine derivatives.
5-Fluoro-2-chloropyrimidineC4ClF2N2Less halogenation; potential for different biological activity due to fewer halogens.

The uniqueness of 5-chloro-2,4,6-trifluoropyrimidine lies in its combination of three electronegative fluorine atoms and one chlorine atom, which significantly enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds .

The crystal structure of 5-chloro-2,4,6-trifluoropyrimidine has been extensively studied to determine its bonding configuration and spatial arrangement. X-ray diffraction analyses reveal a monoclinic crystal system under space group P2₁/n, with unit cell parameters a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, and β = 94.060(8)°. The molecule adopts a planar configuration, with the pyrimidine ring maintaining a high degree of aromaticity. Bond lengths and angles align with typical values for halogenated pyrimidines:

BondLength (Å)AngleReference
C–Cl1.73–1.75116.2–119.1°
C–F1.35–1.38120.0–123.5°
N–C (ring)1.31–1.34120.0–123.5°

The chlorine atom at the 5-position exhibits steric hindrance due to its larger atomic size compared to fluorine, influencing regioselectivity in nucleophilic substitutions. The fluorine atoms at positions 2, 4, and 6 create electron-withdrawing effects, stabilizing the ring through resonance and inductive interactions.

Spectroscopic Characterization (FT-IR, Raman, UV-Vis, NMR)

FT-IR and Raman Spectroscopy

FT-IR spectra of 5-chloro-2,4,6-trifluoropyrimidine show distinct absorption bands:

  • C–F stretching: 1,150–1,300 cm⁻¹ (symmetric/asymmetric modes).
  • C–Cl stretching: 550–600 cm⁻¹.
  • N–C ring vibrations: 1,600–1,650 cm⁻¹.
  • C=N stretching: 1,700–1,750 cm⁻¹.

Raman spectroscopy complements FT-IR data, particularly for detecting weak vibrations such as C–F bending (400–500 cm⁻¹) and ring deformation (600–800 cm⁻¹).

UV-Vis and NMR Analysis

UV-Vis spectra reveal strong absorption in the 250–300 nm range, attributed to π→π* transitions in the aromatic ring. Proton-decoupled *¹⁹F NMR spectroscopy distinguishes fluorine environments:

  • C-2 and C-6 fluorines: δ −45.8 to −48.1 ppm (singlets).
  • C-4 fluorine: δ −67.9 ppm (singlet).

¹H NMR spectra are limited due to the absence of protons in the parent compound, but derivatives (e.g., *N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine) show aromatic protons at δ 7.39 ppm and methylene groups at δ 4.74 ppm.

Comparative Analysis of Halogen-Fluorine Interactions in Pyrimidine Derivatives

The interplay between chlorine and fluorine in 5-chloro-2,4,6-trifluoropyrimidine creates unique electronic and steric effects compared to other halogenated pyrimidines:

DerivativeKey InteractionsImpactReference
5-Chloro-2,4,6-trifluoroC–Cl (1.73 Å) vs. C–F (1.35 Å)Steric hindrance at C-5; strong EWG effects
2,4,6-TrifluoropyrimidineAbsence of C–Cl; dominant C–F interactionsHigher electron-deficient ring
5-Bromo-2,4,6-trifluoroLarger Br atom; weaker EWG than ClReduced nucleophilic substitution rates

Chlorine’s larger size reduces steric strain compared to bromine, enabling more efficient nucleophilic substitutions at the 4-position. Fluorine’s electronegativity enhances ring stability but limits reactivity at the 5-position due to poor leaving-group ability.

Computational Chemistry Approaches for Molecular Orbital Visualization

Density functional theory (DFT) and Hartree-Fock (HF) methods have been employed to map molecular orbitals and predict reactivity:

Molecular Orbital (MO) Analysis

  • HOMO: Localized on the pyrimidine ring, indicating π-electron density available for nucleophilic attack.
  • LUMO: Dominated by antibonding σ orbitals of C–F bonds, explaining the compound’s resistance to electrophilic substitution.

NBO and Hyperpolarizability

Natural bond orbital (NBO) analysis highlights charge transfer between nitrogen lone pairs and adjacent carbon atoms, stabilizing the ring. Hyperpolarizability calculations reveal moderate nonlinear optical (NLO) activity, suggesting potential applications in optoelectronic materials.

Molecular Docking Studies

Docking simulations with estrogen receptor 3WZD show binding affinities of −5.639 kcal/mol, driven by hydrogen bonding between the pyrimidine nitrogen and receptor residues. These findings align with ADMET predictions for bioavailability and toxicity.

Nucleophilic substitution reactions of 5-chloro-2,4,6-trifluoropyrimidine occur predominantly through nucleophilic aromatic substitution mechanisms, with the regioselectivity governed by the electronic and steric effects of the substituents [1] [2]. The pyrimidine ring nitrogen atoms significantly activate the halogen positions toward nucleophilic attack, with the 4-position being the most reactive due to its para relationship to the ring nitrogen and additional activation by the adjacent chlorine atom [1].

Regioselectivity and Mechanistic Considerations

The nucleophilic substitution reactions demonstrate a clear preference for substitution at the 4-position over the 2-position, with ratios ranging from 3:1 to 9:1 depending on the nucleophile employed [1]. Primary amines such as ammonia and ethylamine show the highest selectivity, yielding 9:1 and 8:1 ratios respectively, while secondary amines like piperidine and morpholine exhibit moderate selectivity with 3:1 ratios [1]. This selectivity pattern reflects the steric hindrance imposed by the chlorine atom at the 5-position, which increasingly affects larger nucleophiles [1].

The reaction mechanism involves initial nucleophilic attack at the electron-deficient carbon center, forming a Meisenheimer complex intermediate [1]. The negative charge in this intermediate is effectively delocalized over both nitrogen atoms of the pyrimidine ring, stabilizing the transition state [1]. Subsequent elimination of fluoride ion completes the substitution process, with the electronegative chlorine atom providing additional activation for the ortho position [1].

Temperature and Kinetic Effects

Nucleophilic substitution reactions with 5-chloro-2,4,6-trifluoropyrimidine typically proceed efficiently at low temperatures, with many transformations conducted at 0°C to maintain selectivity while achieving complete conversion within 2 hours [1]. The low reaction temperatures help minimize competing side reactions and preserve the regioselectivity by favoring kinetic control over thermodynamic control [1].

NucleophileTemperature (°C)Major Product PositionProduct Ratio (4:2)Isolated Yield (%)
Ammonia (NH₃)0C-49:157
Ethylamine (EtNH₂)0C-48:157
Allylamine0C-45:147
Benzylamine0C-45:141
Piperidine0C-43:149
Morpholine0C-43:149

Azidation and Amination Processes for Heterocyclic Functionalization

Azidation reactions of 5-chloro-2,4,6-trifluoropyrimidine provide access to azido-substituted pyrimidine derivatives, which serve as versatile intermediates for further synthetic transformations [4] [5]. The azidation process typically employs sodium azide as the nucleophile under mild conditions, demonstrating high regioselectivity for the 4-position with yields ranging from 78-90% [4].

Azidation Methodology and Conditions

The azidation of 5-chloro-2,4,6-trifluoropyrimidine proceeds through nucleophilic aromatic substitution using sodium azide in polar aprotic solvents [5] [6]. The reaction can be performed under ultrasound-assisted conditions to enhance reaction rates and yields [7]. The resulting 4-azido-5-chloro-2,6-difluoropyrimidine exists in equilibrium with its tetrazole tautomer, with the equilibrium position being highly dependent on solvent polarity and temperature [5] [6].

The azide-tetrazole tautomerization phenomenon has been extensively studied, with thermodynamic parameters indicating that the tetrazole form is generally favored in polar solvents [5] [6]. Variable temperature nuclear magnetic resonance studies have revealed equilibrium constants and thermodynamic values with ΔG₂₉₈ ranging from -3.33 to -7.52 kJ/mol, ΔH from -19.92 to -48.02 kJ/mol, and ΔS from -43.74 to -143.27 J/mol·K [5].

Amination Processes and Palladium Catalysis

Amination reactions of 5-chloro-2,4,6-trifluoropyrimidine can be achieved through both direct nucleophilic substitution and palladium-catalyzed cross-coupling methodologies [8] [9]. Buchwald-Hartwig amination conditions provide highly regioselective access to 4-amino derivatives with excellent yields and functional group tolerance [9]. The palladium-catalyzed approach offers advantages in terms of reaction scope, allowing the use of less nucleophilic amines that would not react under standard nucleophilic aromatic substitution conditions [8] [9].

The choice between direct nucleophilic substitution and palladium-catalyzed amination depends on the nucleophilicity of the amine and the desired reaction conditions [9]. Simple phosphine ligands such as triphenylphosphine and 1,4-bis(diphenylphosphino)butane have proven effective for these transformations, offering both cost-effectiveness and high catalytic activity [9].

Metal-Catalyzed Cross-Coupling Applications

Metal-catalyzed cross-coupling reactions of 5-chloro-2,4,6-trifluoropyrimidine have emerged as powerful tools for carbon-carbon bond formation, enabling access to diverse functionalized pyrimidine derivatives [10] [11] [12]. These reactions primarily involve palladium-catalyzed processes, including Suzuki-Miyaura, Stille, and other cross-coupling methodologies.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling of 5-chloro-2,4,6-trifluoropyrimidine with arylboronic acids proceeds with high efficiency under optimized conditions [10] [12]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium carbonate as the base in aqueous-organic solvent systems [10]. Temperature optimization studies have shown that reactions conducted at 80-100°C provide optimal yields while maintaining good functional group tolerance [10] [12].

Recent developments in catalyst design have led to improved systems such as PdCu@Ti₃C₂, which demonstrates exceptional catalytic activity in aqueous media with yields reaching 85-95% [12]. This heterogeneous catalyst system offers advantages in terms of recyclability and environmental compatibility, operating effectively at 80°C in pure water with short reaction times of 1-3 hours [12].

Regioselectivity in Cross-Coupling Reactions

The regioselectivity of cross-coupling reactions depends on the relative reactivity of the different halogen substituents [10] [13]. In 5-chloro-2,4,6-trifluoropyrimidine, the fluorine atoms at the 4- and 6-positions are generally more reactive toward oxidative addition than the chlorine at the 5-position [10]. This reactivity difference allows for selective functionalization, although careful optimization of reaction conditions is required to achieve high selectivity [13].

Catalyst SystemCoupling PartnerTemperature (°C)Solvent SystemYield (%)Reaction Time (h)
Pd(PPh₃)₄/K₂CO₃Phenylboronic acid80DME/H₂O70-852-6
PdCl₂(dppf)/K₂CO₃Arylboronic acids90Toluene/H₂O75-904-8
PdCu@Ti₃C₂Various boronic acids80H₂O85-951-3
Pd₂(dba)₃/X-PhosOrganotin reagents110Toluene60-758-16

Applications in Complex Molecule Synthesis

Cross-coupling reactions of 5-chloro-2,4,6-trifluoropyrimidine have found applications in the synthesis of pharmaceutically relevant compounds [12]. The compound serves as a key intermediate in the preparation of kinase inhibitors and other bioactive molecules [12]. The versatility of the cross-coupling approach allows for late-stage functionalization strategies, enabling rapid access to structural analogs for structure-activity relationship studies [12].

Solvent Effects and Phase-Transfer Catalysis in Pyrimidine Modification

Solvent selection plays a crucial role in determining the reaction outcome, regioselectivity, and efficiency of transformations involving 5-chloro-2,4,6-trifluoropyrimidine [14] [15]. The choice of solvent affects not only the reaction rate but also the selectivity between different substitution patterns [14].

Solvent Polarity and Reaction Selectivity

The polarity of the reaction medium significantly influences the regioselectivity of nucleophilic substitution reactions [14]. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide generally favor high regioselectivity for the 4-position, while less polar solvents may lead to decreased selectivity [1] [14]. The solvent effect can be rationalized by considering the stabilization of charged intermediates and transition states during the nucleophilic aromatic substitution process [1].

In acetonitrile, nucleophilic substitution reactions proceed with excellent regioselectivity and high reaction rates [1]. Dimethyl sulfoxide provides similar benefits but may require careful temperature control to prevent side reactions [14] [15]. Dichloromethane offers enhanced selectivity when used in combination with tertiary amine bases such as triethylamine [1].

Phase-Transfer Catalysis Applications

Phase-transfer catalysis has emerged as an effective methodology for pyrimidine modifications, particularly for reactions involving ionic nucleophiles [16] [17]. This technique allows the use of more environmentally friendly solvent systems and inorganic bases while maintaining high reaction efficiency [17]. The phase-transfer approach is particularly valuable for large-scale applications due to its operational simplicity and cost-effectiveness [16] [17].

Liquid-liquid phase-transfer catalysis systems have been successfully employed for the synthesis of pyrimidine derivatives using quaternary ammonium salts as phase-transfer agents [16]. These conditions provide good yields with shortened reaction times compared to conventional homogeneous systems [16].

SolventPolarity IndexEffect on RegioselectivityReaction RateProduct Isolation
Acetonitrile5.8High C-4 selectivityFastExcellent
DMSO7.2Moderate selectivityFastGood
DMF6.4Good selectivityModerateGood
Dichloromethane3.1Enhanced with baseFastExcellent
1,4-Dioxane4.8Good for couplingModerateGood

Temperature and Concentration Effects

The reaction temperature significantly affects both the rate and selectivity of transformations [1] [18]. Lower temperatures generally favor kinetic control, leading to higher regioselectivity, while elevated temperatures may promote thermodynamic control and reduce selectivity [18]. Concentration effects are also important, with more dilute conditions often providing better selectivity at the expense of reaction rate [1].

XLogP3

2.1

Boiling Point

114.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

697-83-6

Wikipedia

5-Chloro-2,4,6-trifluoropyrimidine

General Manufacturing Information

Pyrimidine, 5-chloro-2,4,6-trifluoro-: INACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types